molecular formula C9H9ClO4 B13540651 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13540651
M. Wt: 216.62 g/mol
InChI Key: AFODPNBMRPSMIM-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes both hydroxyl and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may involve the use of hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that use palladium or other transition metals to facilitate the chlorination and hydroxylation reactions. These methods are designed to maximize yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The chloro group can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like ammonia or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-Chloro-4-oxophenyl)-2-oxopropanoic acid, while reduction may produce 3-(2-Hydroxy-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid: Similar structure but with a bromo group instead of a chloro group.

    3-(2-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and chloro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9ClO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14)

InChI Key

AFODPNBMRPSMIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)O

Origin of Product

United States

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